

# An In-depth Technical Guide to (R)-3-Carboxy-4hydroxyphenylglycine (R)-3C4HPG

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(R)-3C4HPG	
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### **Abstract**

(R)-3-Carboxy-4-hydroxyphenylglycine, commonly known as **(R)-3C4HPG**, is a phenylglycine derivative that has garnered interest within the scientific community for its activity at metabotropic glutamate receptors (mGluRs). As a stereoisomer of the more extensively characterized (S)-3C4HPG, understanding the unique pharmacological profile of the (R)-enantiomer is crucial for the development of selective ligands for mGluRs. These receptors play a pivotal role in modulating synaptic plasticity and neuronal excitability, making them attractive therapeutic targets for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of **(R)-3C4HPG**, including its chemical properties, molecular structure, and known pharmacological characteristics, with a focus on its interaction with mGluR subtypes. Detailed experimental protocols for investigating its effects on intracellular signaling and neuronal activity are also presented.

## **Chemical and Molecular Properties**

**(R)-3C4HPG** is an amino acid analog with a distinct phenylglycine backbone. Its fundamental properties are summarized in the table below.



Property	Value
CAS Number	13861-03-5[1][2]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>5</sub> [1]
Molecular Weight	211.17 g/mol [1]
IUPAC Name	(2R)-2-amino-2-(3-carboxy-4- hydroxyphenyl)acetic acid
Synonyms	(R)-3C4HPG, (R)-3-Carboxy-4- hydroxyphenylglycine

#### Molecular Structure:

The molecular structure of **(R)-3C4HPG** features a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 3-carboxy-4-hydroxyphenyl group. The "(R)" designation refers to the stereochemical configuration at the alpha-carbon.

## **Pharmacological Profile**

The pharmacological activity of phenylglycine derivatives is highly dependent on their stereochemistry. While the (S)-enantiomer of 3C4HPG has been characterized as a mixed Group I mGluR antagonist and Group II mGluR agonist, the specific activity of **(R)-3C4HPG** is



less well-defined in publicly available literature. However, studies on related phenylglycine derivatives provide a framework for its expected interactions with mGluRs.

### **Interaction with Metabotropic Glutamate Receptors**

Metabotropic glutamate receptors are G-protein coupled receptors that are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

- Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately mobilizes intracellular calcium and activates protein kinase C (PKC).
- Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8): These receptors are primarily located presynaptically and act as autoreceptors to inhibit neurotransmitter release. They are coupled to Gi/Go proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

A study on a series of phenylglycine derivatives, including the (S)-enantiomer of 3C4HPG, demonstrated that (S)-4C3HPG, (S)-3C4HPG, and (S)-4CPG are effective agonists for mGluR2, a Group II receptor. The same study showed that these compounds, including (S)-3C4HPG, act as antagonists at mGluR1, a Group I receptor. The rank order of antagonist potency at mGluR1 was determined to be (S)-4C3HPG  $\geq$  (S)-4CPG  $\geq$  (+)- $\alpha$ M4CPG > (S)-3C4HPG[3].

While specific quantitative data for the (R)-enantiomer is not readily available, it is crucial for researchers to perform detailed binding and functional assays to determine its affinity and efficacy at all mGluR subtypes.

### **Experimental Protocols**

The following sections provide detailed methodologies for key experiments to characterize the pharmacological activity of **(R)-3C4HPG**.

### Synthesis of (R)-3-Carboxy-4-hydroxyphenylglycine



A potential synthetic route for **(R)-3C4HPG** can be adapted from the resolution of the racemic mixture of 4-hydroxyphenylglycine. The following is a generalized approach based on a patented process for a related compound[4].

#### Materials:

- DL-4-hydroxyphenylglycine
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Organic solvent (e.g., ethanol, methanol)
- Water
- D-(-)-4-hydroxyphenylglycine sulfate inoculation crystals
- Sodium hydroxide (NaOH)

#### Procedure:

- Dissolve DL-4-hydroxyphenylglycine in a suitable organic solvent containing water and sulfuric acid at an elevated temperature (e.g., 40-100°C). The molar ratio of H<sub>2</sub>SO<sub>4</sub> to DL-4-hydroxyphenylglycine should be approximately 1:1.
- Cool the solution to a temperature between 0°C and 40°C.
- Add D-(-)-4-hydroxyphenylglycine sulfate inoculation crystals to induce the crystallization of D-(-)-4-hydroxyphenylglycine sulfate.
- Filter the formed crystals and wash them with a cold organic solvent.
- To obtain the free amino acid, dissolve the D-(-)-4-hydroxyphenylglycine sulfate crystals in water and neutralize the solution to a pH of approximately 6 with a solution of sodium hydroxide.
- The D-(-)-4-hydroxyphenylglycine will crystallize out of the solution. Filter and dry the final product.



Note: This is a generalized protocol and requires optimization for the specific synthesis of **(R)-3C4HPG**.

### **Intracellular Calcium Imaging**

To investigate the effect of **(R)-3C4HPG** on Group I mGluR-mediated calcium mobilization, intracellular calcium imaging using a ratiometric fluorescent indicator like Fura-2 AM is a standard method.

#### Materials:

- Cultured cells expressing the mGluR of interest (e.g., HEK293 cells transfected with mGluR1 or mGluR5)
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- Probenecid (optional)
- HEPES-buffered saline (HBS) or other suitable physiological buffer
- (R)-3C4HPG stock solution
- Known mGluR agonist (e.g., DHPG) and antagonist (e.g., MPEP) for controls
- Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

#### Procedure:

- Cell Preparation: Seed the cells onto glass coverslips or in a multi-well plate suitable for fluorescence imaging and grow to 80-90% confluency.
- Dye Loading:
  - Prepare a loading buffer containing Fura-2 AM (typically 1-5 μM), Pluronic F-127 (e.g.,
     0.02%) to aid in dye solubilization, and optionally probenecid (to prevent dye extrusion) in



HBS.

- Remove the culture medium from the cells and wash once with HBS.
- Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.
- De-esterification: After loading, wash the cells twice with HBS to remove extracellular dye.
   Incubate the cells in fresh HBS for at least 20 minutes at room temperature to allow for the complete de-esterification of the Fura-2 AM by intracellular esterases.
- · Imaging:
  - Mount the coverslip onto the microscope stage or place the multi-well plate in the plate reader.
  - Acquire a baseline fluorescence ratio by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.
  - Apply the (R)-3C4HPG solution at various concentrations to the cells.
  - To test for antagonist activity, pre-incubate the cells with (R)-3C4HPG before applying a known agonist.
  - To test for agonist activity, apply (R)-3C4HPG alone and observe for changes in the fluorescence ratio.
  - Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this
    ratio indicates an increase in intracellular calcium concentration.

## **Electrophysiology (Patch-Clamp)**

Patch-clamp electrophysiology is a powerful technique to study the effects of **(R)-3C4HPG** on ion channel activity and neuronal excitability, particularly in the context of presynaptic inhibition mediated by Group II and III mGluRs.

Materials:



- Acutely prepared brain slices or cultured neurons
- Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system
- Borosilicate glass capillaries for pulling patch pipettes
- · Pipette puller
- Artificial cerebrospinal fluid (aCSF)
- Intracellular pipette solution
- (R)-3C4HPG stock solution
- Synaptic transmission blockers (e.g., CNQX, AP5, picrotoxin) if studying specific postsynaptic currents

#### Procedure:

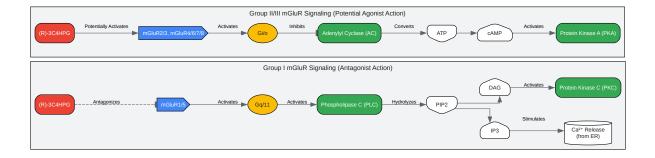
- Preparation: Prepare brain slices or neuronal cultures according to standard protocols.
- Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-  $7 \text{ M}\Omega$  when filled with intracellular solution.
- Recording:
  - Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.
  - Under visual guidance, approach a neuron with the patch pipette and form a highresistance (>1 GΩ) seal (giga-seal) with the cell membrane.
  - Rupture the membrane patch to achieve the whole-cell configuration, which allows for the control and measurement of the entire cell's membrane potential or current.
- Data Acquisition:



- Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents - EPSCs, or inhibitory postsynaptic currents - IPSCs).
- Bath-apply **(R)-3C4HPG** at various concentrations to the preparation.
- Monitor for changes in the frequency, amplitude, and kinetics of the synaptic currents. A
  decrease in the frequency of spontaneous events is indicative of a presynaptic mechanism
  of action.
- Wash out the drug to observe for recovery of the baseline activity.

## **Signaling Pathways**

The interaction of **(R)-3C4HPG** with mGluRs is expected to modulate well-established intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for Group I and Group II/III mGluRs.



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Figure 1: General signaling pathways of Group I and Group II/III metabotropic glutamate receptors and the putative points of modulation by **(R)-3C4HPG**.



### Conclusion

**(R)-3C4HPG** represents a valuable pharmacological tool for dissecting the complex roles of metabotropic glutamate receptors in the central nervous system. While its pharmacological profile is not as extensively documented as its (S)-enantiomer, the methodologies and background information provided in this guide offer a solid foundation for researchers to conduct in-depth investigations. Future studies focusing on the specific binding affinities and functional effects of **(R)-3C4HPG** at all mGluR subtypes are warranted to fully elucidate its potential as a selective modulator of glutamatergic neurotransmission. Such research will undoubtedly contribute to the broader understanding of mGluR physiology and pathology, and may pave the way for the development of novel therapeutics for a host of neurological and psychiatric conditions.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-3-Carboxy-4-hydroxyphenylglycine (R)-3C4HPG]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143767#r-3c4hpg-cas-number-and-molecular-structure]

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